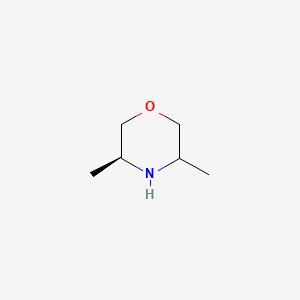![molecular formula C12H17Cl2NO3S B13055675 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroethyl group, and a morpholine ring. It is commonly used in biochemical research due to its ability to inhibit specific enzymes and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride typically involves the reaction of benzenesulfonyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Reaction with Morpholine: The benzenesulfonyl chloride is then reacted with morpholine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of advanced purification techniques to obtain high-purity products. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various morpholine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical research.
Applications De Recherche Scientifique
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride involves the inhibition of serine proteases. The compound covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, forming a stable sulfonyl enzyme derivative. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity . The compound also interacts with other amino acid residues such as tyrosine, lysine, and histidine, which can affect its specificity and potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride.
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride:
Phenylsulfonyl Chloride: Another sulfonyl chloride derivative used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group, a chloroethyl group, and a morpholine ring. This unique structure imparts specific reactivity and stability, making it valuable in various research and industrial applications. Its ability to inhibit serine proteases with high specificity and stability under different conditions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H17Cl2NO3S |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
4-[2-(benzenesulfonyl)-2-chloroethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO3S.ClH/c13-12(10-14-6-8-17-9-7-14)18(15,16)11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H |
Clé InChI |
HCFKURLAJYDTEV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(S(=O)(=O)C2=CC=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)
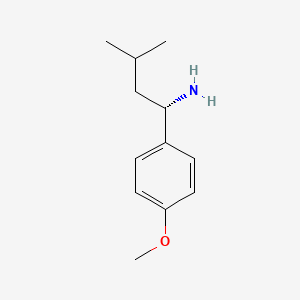

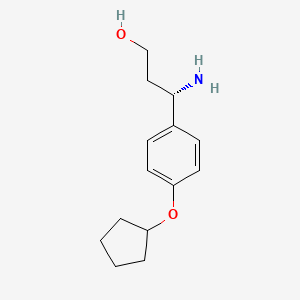

![6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid](/img/structure/B13055618.png)
![3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
![methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13055637.png)
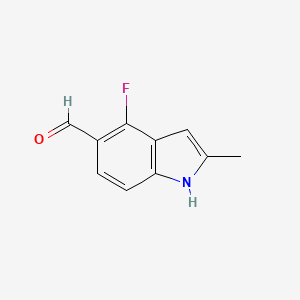

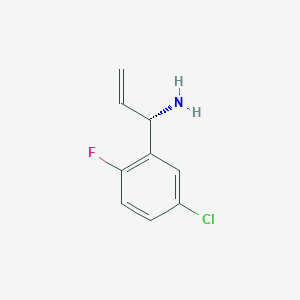
![6-Vinylimidazo[1,2-B]pyridazine](/img/structure/B13055674.png)
